molecular formula C9H14O2 B1265604 2-(Butoxymethyl)furan CAS No. 56920-82-2

2-(Butoxymethyl)furan

Cat. No. B1265604
CAS RN: 56920-82-2
M. Wt: 154.21 g/mol
InChI Key: YPDABMXTZAZGFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives often involves strategic chemical reactions that introduce various substituents to the furan ring to achieve desired structural and functional characteristics. For instance, the synthesis of higher monosaccharides via a butenolide route utilizes 2-(trimethylsiloxy)furan as a nucleophilic four-carbon synthon, reacting with sugar aldehydes and imines to furnish γ-C-glycosylated butenolides with high diastereoselection, showcasing a method to manipulate furan derivatives into complex organic compounds (Casiraghi et al., 1990).

Molecular Structure Analysis

The molecular structure of furan derivatives, including 2-(Butoxymethyl)furan, significantly affects their chemical reactivity and physical properties. Studies involving similar compounds, such as 2,5-bis(hydroxymethyl)furan, highlight the importance of the furan ring as a rigid diol for polymer synthesis, where its resemblance to aromatic monomers plays a crucial role in the material properties of the resulting polymers (Jiang et al., 2014).

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the reaction of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids affords corresponding 4-substituted 2-buten-4-olides, demonstrating the reactivity of furan derivatives under catalytic conditions and their potential for producing structurally diverse compounds (Asaoka et al., 1979).

Scientific Research Applications

  • Epoxy Resins

    • Field : Material Science
    • Application : Furan derivatives are used in the synthesis of epoxy resins . These resins have a wide range of industrial applications due to their high volume production .
    • Method : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) . The processes involved in the monomers preparation, such as reductive amination, etherification, esterification and carbonatation are listed .
    • Results : This review highlights the recent advances in the preparation of these monomers and describes the resulting resins .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their antibacterial activity .
    • Method : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
    • Results : Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .
  • Green Chemistry Applications
    • Field : Green Chemistry
    • Application : Furfuryl alcohol, a furan derivative, is used in the synthesis of butyl levulinate . Butyl levulinate is a potential biofuel and is considered a valuable chemical in the field of green chemistry .
    • Method : The synthesis of butyl levulinate involves the alcoholysis of furfuryl alcohol with n-butanol over a series of titanium incorporated mesoporous KIT-6 molecular sieve catalysts .
    • Results : The 100Ti-KIT-6 catalyst showed the best activity, giving 94% conversion with 100% selectivity towards butyl levulinate . The catalyst could be recycled for five successive cycles without undergoing a large loss in conversion capabilities .
  • Biofuel Production
    • Field : Renewable Energy
    • Application : 2-(Butoxymethyl)furan is a byproduct in the synthesis of butyl levulinate, a potential biofuel .
    • Method : The synthesis of butyl levulinate involves the alcoholysis of furfuryl alcohol with n-butanol over a series of titanium incorporated mesoporous KIT-6 molecular sieve catalysts . During this process, 2-(Butoxymethyl)furan is formed as a byproduct .
    • Results : The synthesis resulted in 58% of butyl levulinate as a major product and 42% of 2-(Butoxymethyl)furan as a byproduct . The selectivity towards butyl levulinate increased gradually over time, while the amount of 2-(Butoxymethyl)furan decreased .

Future Directions

The future directions for research on 2-(Butoxymethyl)furan and other furan derivatives could include further exploration of their synthesis methods, investigation of their potential biological activities, and assessment of their safety and environmental impact .

properties

IUPAC Name

2-(butoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDABMXTZAZGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205471
Record name Furan, 2-(butoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butoxymethyl)furan

CAS RN

56920-82-2
Record name 2-(Butoxymethyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56920-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2-(butoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056920822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-(butoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
L Peng, H Li, L Xi, K Chen, H Chen - BioResources, 2014 - jtatm.textiles.ncsu.edu
Alkyl levulinates have been identified as promising chemicals with various industrial applications. Here, a catalytic process for the synthesis in an n-butanol medium of n-butyl levulinate …
Number of citations: 36 jtatm.textiles.ncsu.edu
P Neves, MM Antunes, PA Russo, JP Abrantes… - Green …, 2013 - pubs.rsc.org
Mesoporous aluminosilicates of the type Al-TUD-1, prepared via “green”, low-cost, non-surfactant templating routes, are effective and versatile heterogeneous acid catalysts for the …
Number of citations: 110 pubs.rsc.org
JN Appaturi, MR Johan, RJ Ramalingam… - RSC …, 2017 - pubs.rsc.org
Here we describe the synthesis of butyl levulinate by alcoholysis of furfuryl alcohol with n-butanol over a series of titanium incorporated mesoporous KIT-6 molecular sieve catalysts …
Number of citations: 28 pubs.rsc.org
G Cantero Liso - 2015 - diposit.ub.edu
The objective of this research is the study of the synthesis reaction of butyl levulinate (BL) from furfuryl alcohol (FA) and 1-butanol (BUT) by using commercial ion-exchange resins as …
Number of citations: 0 diposit.ub.edu
MM Antunes, AF Silva, CD Bernardino, A Fernandes… - Molecules, 2021 - mdpi.com
Heterogeneous catalysis, which has served well the petrochemical industry, may valuably contribute towards a bio-based economy by sustainably enabling selective reactions to …
Number of citations: 6 www.mdpi.com
D Padovan - 2018 - orca.cardiff.ac.uk
This work aims to provide a detailed study of the solid Lewis acid catalyst, Sn-Beta, and particularly focuses on its use as a catalyst for biomass valorisation. Particular emphasis is put …
Number of citations: 2 orca.cardiff.ac.uk
MS Tiwari, JS Dicks, J Keogh, VV Ranade… - Molecular Catalysis, 2020 - Elsevier
… The first step is formation of intermediates, 2-butoxymethyl furan (BMF) and 5,5-dibutoxymethyl furan (DBP), which is a very fast reaction (Scheme 1). The second step, subsequent …
Number of citations: 32 www.sciencedirect.com
P Neves, PA Russo, A Fernandes, MM Antunes… - Applied Catalysis A …, 2014 - Elsevier
Mesostructured zirconium-based mixed oxides (MZM) are versatile solid acid catalysts for the chemical valorisation of biomass, within sugar and fatty acid platforms of biorefineries. …
Number of citations: 37 www.sciencedirect.com
PS Krishnan, P Tamizhdurai, A Alagarasi… - international journal of …, 2019 - Elsevier
The goal of the research would be to comprehend synergetic effect, additionally the Ni promotion level in the unsupported and Laponite supported NiMoS & NiPMoS catalysts. In this …
Number of citations: 16 www.sciencedirect.com
R Bringué, E Ramírez, M Iborra, J Tejero, F Cunill - Fuel, 2019 - Elsevier
… In each run, FA conversion (X FA ), selectivity to products (S k FA , with k = 2-butoxymethyl furan –BMF–, BL and 4,5,5-tributoxy-2-pentanone –TBP–) and yield to BL were estimated by …
Number of citations: 35 www.sciencedirect.com

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